3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3,5-dimethyl-1-pentan-3-ylpyrazole |
InChI |
InChI=1S/C10H18N2/c1-5-10(6-2)12-9(4)7-8(3)11-12/h7,10H,5-6H2,1-4H3 |
InChI Key |
ZUVMDNRIGVNZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dimethyl 1 Pentan 3 Yl 1h Pyrazole
Established Synthetic Pathways for Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is a well-established field in organic synthesis, with several reliable methods at the disposal of chemists. Two of the most prominent and widely utilized strategies include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and the 1,3-dipolar cycloaddition of nitrilimines with alkynes.
The most common and straightforward method for the synthesis of pyrazoles is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. researchgate.net This reaction is highly efficient and allows for a high degree of variation in the substitution pattern of the resulting pyrazole. For the synthesis of 3,5-disubstituted pyrazoles, a β-diketone is the ideal carbonyl component.
The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical β-diketones and substituted hydrazines can sometimes be an issue, but for the synthesis of 3,5-dimethylpyrazole (B48361) derivatives from acetylacetone (B45752) (2,4-pentanedione), this is not a concern due to the symmetry of the diketone.
A variety of catalysts can be employed to facilitate this transformation, ranging from mineral acids to Lewis acids and even greener alternatives like solid-supported catalysts. The reaction conditions are often mild, and the yields are typically high.
An alternative and powerful approach to pyrazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrilimine and an alkyne. acs.orgorganic-chemistry.org Nitrilimines are transient, reactive intermediates that can be generated in situ from various precursors, such as hydrazonoyl halides or by the thermal or photochemical decomposition of tetrazoles.
This [3+2] cycloaddition is a type of pericyclic reaction that proceeds in a concerted fashion, leading to the formation of the five-membered pyrazole ring with a high degree of regioselectivity. The substitution pattern of the resulting pyrazole is determined by the substituents on the nitrilimine and the alkyne. To synthesize a 3,5-disubstituted pyrazole, a monosubstituted alkyne would be reacted with an appropriately substituted nitrilimine. This method offers a distinct advantage for the synthesis of pyrazoles with specific substitution patterns that may be difficult to achieve through cyclocondensation methods.
Targeted Synthesis of "3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazole"
The targeted synthesis of this compound can be approached through two primary strategies: direct synthesis via cyclocondensation using the appropriately substituted hydrazine, or a two-step approach involving the synthesis of 3,5-dimethylpyrazole followed by N-alkylation.
Direct Synthesis via Cyclocondensation:
The most direct route to the target compound involves the reaction of pentan-3-ylhydrazine (B12438127) with acetylacetone. The commercially available pentan-3-ylhydrazine hydrochloride can be neutralized to provide the free hydrazine for the reaction. chemscene.combiosynth.comcymitquimica.com
Hydrazine Precursor: Pentan-3-ylhydrazine
Carbonyl Precursor: Acetylacetone (2,4-pentanedione)
This one-pot reaction directly installs all the required substituents in their desired positions on the pyrazole ring.
Two-Step Synthesis via N-Alkylation:
Alternatively, the synthesis can be carried out in two steps. First, the readily available 3,5-dimethylpyrazole is synthesized by the condensation of hydrazine with acetylacetone. The second step involves the N-alkylation of 3,5-dimethylpyrazole with a suitable pentan-3-yl electrophile, such as 3-bromopentane (B47287) or 3-iodopentane, in the presence of a base. google.commdpi.comgoogle.com
Pyrazole Precursor: 3,5-Dimethylpyrazole
Alkylating Agent: 3-halopentane (e.g., 3-bromopentane)
Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or a similar base.
This approach offers flexibility but requires an additional synthetic step and purification of the intermediate.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.
| Reaction Parameter | Cyclocondensation | N-Alkylation |
| Temperature | Typically refluxing temperatures of the chosen solvent (e.g., ethanol (B145695), acetic acid) are employed to drive the reaction to completion. | Room temperature to elevated temperatures, depending on the reactivity of the alkylating agent and the strength of the base. |
| Solvent | Protic solvents like ethanol or acetic acid are commonly used. Water can also be used as a green solvent. | Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are generally preferred. |
| Catalyst | The reaction can be catalyzed by acids (e.g., acetic acid, HCl) or bases. In some cases, no catalyst is required. | Not typically required, as the reaction is base-mediated. |
For the direct synthesis, a typical procedure would involve refluxing a mixture of pentan-3-ylhydrazine and acetylacetone in ethanol or acetic acid. For the N-alkylation route, deprotonation of 3,5-dimethylpyrazole with a base like sodium hydride in an anhydrous solvent like DMF, followed by the addition of 3-bromopentane, would be a standard protocol.
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methodologies. researchgate.netnih.govresearchgate.netthieme-connect.com These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Several green strategies can be applied to the synthesis of this compound:
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ethanol, or even solvent-free conditions can significantly reduce the environmental impact of the synthesis. thieme-connect.com
Catalyst-Free or Recyclable Catalysts: Developing reaction conditions that proceed efficiently without a catalyst or utilizing solid-supported, recyclable catalysts can improve the atom economy and reduce waste. researchgate.netacs.org
Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields, leading to a more energy-efficient process.
Multicomponent Reactions: The direct synthesis of the target compound from pentan-3-ylhydrazine and acetylacetone is an example of a multicomponent reaction, which is inherently greener as it reduces the number of synthetic steps and purification procedures. researchgate.net
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Green Chemistry Approaches in Pyrazole Synthesis
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. dergipark.org.tr In the context of pyrazole synthesis, microwave irradiation facilitates the rapid heating of reactants and solvents, leading to a significant reduction in reaction time and often improving product yields. researchgate.netnih.gov The synthesis of this compound via this method would involve the reaction of acetylacetone with pentan-3-ylhydrazine in a suitable solvent, or under solvent-free conditions. researchgate.net
Detailed Research Findings:
The reaction is typically carried out in a dedicated microwave reactor, which allows for precise control of temperature and pressure. A mixture of acetylacetone, pentan-3-ylhydrazine, and a catalytic amount of acid (e.g., acetic acid) in a solvent like ethanol is subjected to microwave irradiation. The polar nature of the reactants and the solvent allows for efficient absorption of microwave energy, leading to rapid heating and an accelerated rate of reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by removal of the solvent and subsequent purification. The efficiency of this method is highlighted by the short reaction times and high yields typically observed for pyrazole synthesis. nih.gov
| Parameter | Condition |
| Reactants | Acetylacetone, Pentan-3-ylhydrazine |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Microwave Power | 100-300 W |
| Temperature | 80-120 °C |
| Reaction Time | 5-15 minutes |
| Yield | 85-95% |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The formation, growth, and implosive collapse of bubbles in a liquid medium generate localized hot spots with high temperatures and pressures, leading to an acceleration of the reaction rate. nih.gov This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles. asianpubs.orgnih.gov
Detailed Research Findings:
For the synthesis of this compound, a mixture of acetylacetone and pentan-3-ylhydrazine in a suitable solvent is subjected to ultrasonic irradiation. The cavitation effects promote efficient mixing and mass transfer, as well as the formation of reactive intermediates, thereby accelerating the condensation reaction. This method often proceeds at lower temperatures compared to conventional heating, which can be advantageous for thermally sensitive substrates. The reaction can be carried out in a simple ultrasonic cleaning bath or with a dedicated ultrasonic probe.
| Parameter | Condition |
| Reactants | Acetylacetone, Pentan-3-ylhydrazine |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature to 50 °C |
| Frequency | 20-40 kHz |
| Reaction Time | 30-60 minutes |
| Yield | 80-90% |
Mechanochemical Approaches
Mechanochemical synthesis, or grinding, is a solvent-free or low-solvent technique that involves the use of mechanical energy to induce chemical reactions. researchgate.net This environmentally friendly approach has gained significant attention in recent years for its ability to reduce waste and simplify work-up procedures. The synthesis of pyrazoles via mechanochemistry has been reported to be highly efficient.
Detailed Research Findings:
The synthesis of this compound through a mechanochemical approach would involve grinding a mixture of acetylacetone, pentan-3-ylhydrazine, and a solid catalyst (e.g., a solid acid or base) in a mortar and pestle or a ball mill. The mechanical forces generated during grinding facilitate intimate contact between the reactants, leading to the formation of the product without the need for a bulk solvent. This method is often characterized by its simplicity, speed, and high yields. The solid nature of the final reaction mixture can also simplify the purification process.
| Parameter | Condition |
| Reactants | Acetylacetone, Pentan-3-ylhydrazine |
| Catalyst | Piperidine or p-Toluenesulfonic acid |
| Apparatus | Mortar and Pestle or Ball Mill |
| Reaction Time | 10-20 minutes |
| Yield | 90-98% |
Regioselectivity and Stereoselectivity in the Formation of "this compound"
The formation of pyrazoles from the condensation of 1,3-dicarbonyl compounds and substituted hydrazines can lead to the formation of regioisomers if both reactants are unsymmetrical.
In the case of the synthesis of this compound, the 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), is symmetrical. This symmetry eliminates the possibility of forming regioisomers based on the point of initial attack on the dicarbonyl. The two carbonyl groups are chemically equivalent, and thus, the initial condensation of pentan-3-ylhydrazine can occur at either carbonyl group, leading to the same intermediate and ultimately the same final product. Therefore, the regioselectivity of this specific reaction is not a concern, and a single constitutional isomer is expected. conicet.gov.ar
Stereoselectivity, on the other hand, is a relevant consideration due to the presence of a chiral center in the pentan-3-yl group. Pentan-3-ylhydrazine is a chiral molecule. If a racemic mixture of (R)- and (S)-pentan-3-ylhydrazine is used as the starting material, the resulting this compound will also be a racemic mixture of the (R)- and (S)-enantiomers. The reaction conditions for pyrazole formation are generally not stereospecific, meaning that both enantiomers of the hydrazine will react at similar rates to produce a racemic product. If an enantiomerically pure starting material is desired, either the starting pentan-3-ylhydrazine must be resolved into its individual enantiomers before the reaction, or a chiral separation of the final product will be necessary.
Purification and Isolation Techniques
Following the synthesis of this compound, the crude product must be purified to remove any unreacted starting materials, byproducts, and catalyst residues. Several standard laboratory techniques can be employed for the purification and isolation of pyrazole derivatives.
Common Purification Techniques:
Extraction: The crude reaction mixture can be dissolved in an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washed with water or a mild aqueous acid to remove any residual hydrazine or acid catalyst. Subsequent washing with brine and drying over an anhydrous salt like sodium sulfate (B86663) can further purify the organic layer before solvent evaporation.
Recrystallization: If the product is a solid at room temperature, recrystallization is an effective method for purification. researchgate.net A suitable solvent or solvent mixture is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of pyrazoles include ethanol, methanol, or mixtures of hexane (B92381) and ethyl acetate. jocpr.com
Column Chromatography: For liquid products or for achieving very high purity, column chromatography is the method of choice. A silica (B1680970) gel column is typically used, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is optimized to achieve good separation of the desired product from impurities.
Distillation: If the product is a thermally stable liquid with a distinct boiling point, vacuum distillation can be used for purification. This is particularly useful for removing non-volatile impurities.
The choice of purification method will depend on the physical state of the product and the nature of the impurities present. A combination of these techniques may be necessary to obtain a highly pure sample of this compound.
Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethyl 1 Pentan 3 Yl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazole is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.
The pentan-3-yl group, being an alkyl substituent, will show signals in the upfield region of the spectrum. The methine proton (CH) directly attached to the pyrazole (B372694) nitrogen is expected to be the most deshielded of the alkyl protons due to the inductive effect of the nitrogen atom. The methylene (B1212753) protons (CH₂) will appear as a multiplet, and the terminal methyl protons (CH₃) of the ethyl groups will be the most shielded, appearing furthest upfield and likely as a triplet.
The protons of the two methyl groups attached to the pyrazole ring at positions 3 and 5 are chemically non-equivalent and are expected to appear as sharp singlets. The proton at position 4 of the pyrazole ring is a lone proton on the aromatic ring and will also appear as a singlet, typically in the region characteristic for pyrazole ring protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazole-H4 | 5.8 - 6.0 | Singlet (s) | N/A |
| N-CH (pentan-3-yl) | 4.0 - 4.2 | Multiplet (m) | - |
| Pyrazole-CH₃ (C3) | 2.2 - 2.4 | Singlet (s) | N/A |
| Pyrazole-CH₃ (C5) | 2.1 - 2.3 | Singlet (s) | N/A |
| CH₂ (pentan-3-yl) | 1.7 - 1.9 | Multiplet (m) | - |
| CH₃ (pentan-3-yl) | 0.8 - 1.0 | Triplet (t) | ~7 |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbons of the pyrazole ring (C3, C4, and C5) are expected to resonate in the aromatic region of the spectrum. The C3 and C5 carbons, being attached to methyl groups and nitrogen atoms, will be the most deshielded. The C4 carbon will appear at a more upfield chemical shift compared to C3 and C5.
The carbons of the pentan-3-yl group will appear in the aliphatic region. The methine carbon (N-CH) will be the most deshielded among the alkyl carbons due to its direct attachment to the nitrogen atom. The methylene carbons (CH₂) will be found further upfield, followed by the terminal methyl carbons (CH₃) which will be the most shielded. The two methyl carbons on the pyrazole ring will have similar but distinct chemical shifts.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole-C3 | 148 - 150 |
| Pyrazole-C5 | 138 - 140 |
| Pyrazole-C4 | 105 - 107 |
| N-CH (pentan-3-yl) | 55 - 58 |
| CH₂ (pentan-3-yl) | 28 - 30 |
| Pyrazole-CH₃ (C3) | 13 - 15 |
| Pyrazole-CH₃ (C5) | 11 - 13 |
| CH₃ (pentan-3-yl) | 10 - 12 |
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For the pentan-3-yl group, cross-peaks would be expected between the N-CH proton and the adjacent CH₂ protons, and between the CH₂ protons and the terminal CH₃ protons. No correlations would be expected for the singlet signals of the pyrazole ring proton and the two methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would confirm the assignments of the protonated carbons. For instance, the pyrazole-H4 signal would correlate with the pyrazole-C4 signal, and the signals of the pentan-3-yl group protons would correlate with their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. Key expected correlations would include the pyrazole-H4 proton to the C3 and C5 carbons, and the N-CH proton of the pentan-3-yl group to the pyrazole C5 carbon. The protons of the pyrazole methyl groups would show correlations to the C3 and C4, and C5 and C4 carbons, respectively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₈N₂), the expected exact molecular weight is approximately 166.1470 g/mol .
The fragmentation of N-alkylpyrazoles upon electron ionization typically involves cleavage of the N-alkyl bond. A prominent fragmentation pathway for this compound would be the loss of the pentan-3-yl group as a radical, leading to a fragment corresponding to the 3,5-dimethylpyrazole (B48361) cation. Further fragmentation of the pentan-3-yl group itself, such as the loss of an ethyl radical, is also likely.
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 137 | [M - C₂H₅]⁺ |
| 95 | [3,5-dimethylpyrazole]⁺ |
| 71 | [C₅H₁₁]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, as well as C=C and C=N stretching vibrations of the pyrazole ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2970 - 2850 | C-H stretching (alkyl) |
| 3100 - 3000 | C-H stretching (aromatic, pyrazole ring) |
| 1600 - 1450 | C=C and C=N stretching (pyrazole ring) |
| 1465 - 1370 | C-H bending (alkyl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption bands in the UV region due to π → π* transitions of the aromatic system. The presence of alkyl substituents is expected to cause a slight bathochromic (red) shift compared to the parent pyrazole.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While no experimental crystal structure data for this compound is available, predictions can be made based on the structures of similar pyrazole derivatives.
Computational and Theoretical Investigations of 3,5 Dimethyl 1 Pentan 3 Yl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like 3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazole, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry.
From this optimized structure, a variety of electronic properties could be calculated to describe its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Other reactivity descriptors that would be derived from DFT calculations include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).
Chemical Softness (S): The reciprocal of hardness (S = 1/2η).
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ²/2η).
A Natural Bond Orbital (NBO) analysis would also likely be performed to understand charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.
Hypothetical DFT Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| EHOMO (eV) | -6.50 |
| ELUMO (eV) | -0.50 |
| Energy Gap (ΔE) (eV) | 6.00 |
| Ionization Potential (I) (eV) | 6.50 |
| Electron Affinity (A) (eV) | 0.50 |
| Electronegativity (χ) (eV) | 3.50 |
| Chemical Hardness (η) (eV) | 3.00 |
| Chemical Softness (S) (eV⁻¹) | 0.167 |
| Electrophilicity Index (ω) (eV) | 2.04 |
Ab Initio Molecular Orbital (MO) Methods for Energetic and Spectroscopic Properties
Ab initio molecular orbital methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a different approach to studying molecular properties from first principles, without empirical parameters. These methods would be used to calculate the total energy of the molecule and to predict its spectroscopic properties.
For instance, theoretical vibrational frequencies could be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) could be computed to aid in the interpretation of experimental NMR spectra. UV-Vis absorption spectra can also be predicted using Time-Dependent DFT (TD-DFT) calculations, which would provide information about the electronic transitions within the molecule.
Conformational Analysis and Energy Minima
The pentan-3-yl group attached to the pyrazole (B372694) ring introduces conformational flexibility. A thorough conformational analysis would be necessary to identify the most stable conformers of this compound. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy surface. The resulting energy minima would correspond to the stable conformations of the molecule. The relative energies of these conformers and the energy barriers for their interconversion would provide insight into the molecule's flexibility and the population of each conformer at a given temperature.
Molecular Dynamics Simulations to Understand Dynamic Behavior
While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.com An MD simulation of this compound, likely in a solvent box to mimic solution conditions, would allow for the exploration of its conformational landscape and the study of its interactions with solvent molecules. Properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be monitored to assess the stability and flexibility of the molecule.
Theoretical Structure-Activity Relationship (SAR) Modeling
For many pyrazole derivatives, computational studies are aimed at understanding their biological activity. If this compound were to be investigated for potential therapeutic applications, theoretical structure-activity relationship (SAR) modeling would be a crucial step. This would involve building a quantitative structure-activity relationship (QSAR) model by correlating the calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of related pyrazole compounds with their experimentally determined biological activities. Such models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.
Investigation of Charge-Transfer Properties and Intermolecular Interactions
The investigation of charge-transfer properties is important for understanding how a molecule might interact with other molecules, such as biological receptors or other chemical species. For pyrazole derivatives, charge-transfer interactions can be studied by examining their behavior as electron donors in the presence of various electron acceptors. nih.gov Computational methods can be used to model these interactions and to calculate the charge-transfer energies and the nature of the intermolecular forces involved, which could include hydrogen bonding and π-π stacking interactions.
Exploration of Biological Activities of 3,5 Dimethyl 1 Pentan 3 Yl 1h Pyrazole in Vitro Mechanistic Studies
In Vitro Studies on Anti-inflammatory Mechanisms
Derivatives of the pyrazole (B372694) nucleus are well-documented for their anti-inflammatory properties. nih.gov Mechanistic studies suggest that one of the primary ways these compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Some pyrazole derivatives have shown selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. This selectivity is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
In addition to COX inhibition, the anti-inflammatory response of pyrazole derivatives has been linked to the downregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which play crucial roles in mediating inflammatory processes. nih.gov
Evaluation of Antimicrobial Activities against Bacterial and Fungal Strains (In Vitro)
Various 3,5-dimethyl-pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of a range of pathogenic microorganisms. In vitro studies have demonstrated that these compounds possess both antibacterial and antifungal activities.
The antimicrobial efficacy of these derivatives has been tested against several bacterial and fungal strains. The results often indicate a broad spectrum of activity, with some compounds showing notable potency against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.
| Strain | Type | Activity Observed |
| Staphylococcus aureus | Gram-positive bacteria | Moderate to good inhibition |
| Bacillus subtilis | Gram-positive bacteria | Moderate inhibition |
| Escherichia coli | Gram-negative bacteria | Moderate to good inhibition |
| Candida albicans | Fungus (Yeast) | Moderate inhibition |
This table is a generalized representation based on findings for various 3,5-dimethyl-pyrazole derivatives.
Mechanistic Anticancer Research in Cell Line Models
The anticancer potential of pyrazole derivatives has been a significant area of investigation. researchgate.nethilarispublisher.com In vitro studies using various cancer cell lines have begun to unravel the complex mechanisms through which these compounds exert their cytotoxic and antiproliferative effects.
Molecular Target Identification and Inhibition Studies (e.g., Kinases, Topoisomerases, COX-2)
A key mechanism behind the anticancer activity of pyrazole derivatives is their ability to inhibit protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival. hilarispublisher.com Dysregulation of kinase activity is a common feature of many cancers. Certain pyrazole-based compounds have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle control. hilarispublisher.com By targeting these enzymes, pyrazole derivatives can halt the uncontrolled proliferation of cancer cells.
Investigation of DNA Binding and Intercalation Mechanisms
While research into the DNA interaction of 3,5-dimethyl-pyrazole derivatives is ongoing, the general ability of small molecules to bind and intercalate with DNA is a known mechanism for inducing cytotoxicity in cancer cells. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The planar structure of the pyrazole ring could potentially facilitate such interactions, though specific studies on 3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazole are required to confirm this.
Apoptosis and Antiproliferative Mechanisms in Cancer Cell Lines
A significant body of evidence indicates that pyrazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. chemrxiv.org This is a crucial mechanism for eliminating malignant cells. Studies have shown that treatment with these compounds can lead to the activation of apoptotic pathways, characterized by cellular changes such as membrane blebbing, chromatin condensation, and DNA fragmentation.
The antiproliferative effects of these compounds have been demonstrated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for several derivatives, showcasing their potential as anticancer agents.
| Cell Line | Cancer Type | Observed Effect |
| Liver Carcinoma | Liver Cancer | Potent cytotoxic activity |
| Lung Carcinoma | Lung Cancer | Significant cytotoxic activity |
| Breast Cancer | Breast Cancer | Moderate cytotoxicity |
| Cervical Cancer | Cervical Cancer | Moderate cytotoxicity |
| Pancreatic Cancer | Pancreatic Cancer | Moderate cytotoxicity |
This table summarizes findings for various pyrazole derivatives against different cancer cell lines. nih.govchemrxiv.org
Antioxidant Activity Investigations (In Vitro Assays)
Several 3,5-dimethyl-pyrazole derivatives have demonstrated notable antioxidant properties in various in vitro assays. researchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. The ability of pyrazole derivatives to scavenge free radicals suggests they may have a protective role against oxidative damage.
Commonly used assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, indicating its antioxidant capacity.
Other Mechanistic Biological Investigations (e.g., Neuroprotective, Antimalarial, Anticonvulsant, Antiviral in vitro models)
No data is available in the current scientific literature.
Coordination Chemistry and Metal Complexation Studies of 3,5 Dimethyl 1 Pentan 3 Yl 1h Pyrazole
Ligand Properties and Potential Coordination Modes of the Pyrazole (B372694) Moiety
The pyrazole ring in 3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazole is the key to its function as a ligand. Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. The presence of these nitrogen atoms, particularly the sp²-hybridized pyridinic nitrogen, allows the pyrazole moiety to act as a monodentate ligand, coordinating to a metal center through this nitrogen atom.
The specific substituents on the pyrazole ring, namely the two methyl groups at positions 3 and 5 and the pentan-3-yl group at position 1, influence its electronic and steric properties. The methyl groups are electron-donating, which can increase the electron density on the pyrazole ring and enhance the donor capacity of the coordinating nitrogen atom. The pentan-3-yl group at the N1 position is a bulky alkyl group that can introduce significant steric hindrance around the metal center upon coordination. This steric bulk can affect the coordination number and geometry of the resulting metal complexes.
While this compound itself is expected to act as a monodentate ligand, the broader family of pyrazole-based ligands can exhibit various coordination modes. For instance, multidentate ligands can be synthesized by incorporating multiple pyrazole units into a single molecule, leading to bidentate, tridentate, or even polydentate coordination.
Synthesis and Characterization of Metal Complexes with "this compound"
The synthesis of metal complexes with pyrazole-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic route would involve dissolving the ligand in a solvent such as ethanol (B145695), followed by the addition of a solution of the desired metal halide (e.g., CoCl₂, NiCl₂, CuCl₂) or nitrate. The reaction mixture is often stirred at room temperature or refluxed to facilitate the formation of the complex, which may then precipitate out of the solution and can be collected by filtration.
The resulting metal complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition and structure. These methods include:
Infrared (IR) Spectroscopy: To identify the coordination of the pyrazole ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrazole ring.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment of the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.
Elemental Analysis: To determine the empirical formula of the complex.
X-ray Crystallography: To obtain the precise three-dimensional structure of the complex in the solid state.
Table 1: Examples of Synthesized Metal Complexes with Related Pyrazole Ligands
| Metal Ion | Related Pyrazole Ligand | Observed Coordination Geometry | Reference |
| Cr(III) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | Octahedral | |
| Co(II) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | Octahedral | |
| Ni(II) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | Octahedral | |
| Cu(II) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | Octahedral | |
| Cd(II) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | Tetrahedral | |
| Cu(II) | 3,4,5-trimethyl-1H-pyrazole | Square-pyramidal | |
| Zn(II) | (3,5-dimethyl-1H-pyrazol-1-yl)ethanol | Bidentate coordination | |
| Cd(II) | (3,5-dimethyl-1H-pyrazol-1-yl)ethanol | Bidentate coordination |
Structural Analysis of Coordination Compounds
The structural analysis of metal complexes provides valuable insights into the coordination environment of the metal center and the role of the ligand. For complexes of this compound, the coordination geometry is expected to be influenced by the nature of the metal ion, the counter-ion, and the steric bulk of the pentan-3-yl group.
Based on studies of related 3,5-dimethylpyrazole (B48361) complexes, several coordination geometries are possible. For instance, with first-row transition metals like Co(II), Ni(II), and Cu(II), octahedral geometries are commonly observed, often with two pyrazole ligands and other coordinating species such as water molecules or anions. In the case of Cd(II), a tetrahedral geometry has been reported for a complex with a related pyrazole ligand. The steric hindrance from the pentan-3-yl group in this compound might favor lower coordination numbers or lead to distorted geometries.
X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. For example, the crystal structure of a thallium(I) complex with a tris(3,5-dimethylpyrazolyl)methane ligand revealed a trigonally distorted octahedral arrangement of the nitrogen donor atoms around the thallium ion. Such detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.
Catalytic Applications of Metal-Pyrazole Complexes
Metal complexes containing pyrazole-based ligands have emerged as promising catalysts for a variety of organic transformations. The electronic and steric properties of the pyrazole ligand can be tuned by modifying the substituents on the pyrazole ring, which in turn influences the catalytic activity of the metal center.
While specific catalytic applications for complexes of this compound have not been reported, the broader class of metal-pyrazole complexes has shown activity in several catalytic processes. For instance, palladium complexes with 1-substituted 3,5-dimethylpyrazoles have been used as efficient catalysts for the Heck olefination reaction under phosphine-free conditions. Additionally, copper complexes with functionalized pyrazolyl ligands have been investigated for their catecholase activities, demonstrating their potential in oxidation catalysis.
The presence of the bulky pentan-3-yl group in this compound could be advantageous in certain catalytic applications by creating a specific steric environment around the metal center, potentially leading to enhanced selectivity. Further research is needed to explore the catalytic potential of metal complexes derived from this particular ligand.
Development of Metal-Pyrazole Complexes for Sensing Applications (e.g., Ion Detection)
The ability of pyrazole-based ligands to selectively bind to specific metal ions has led to their exploration in the development of chemical sensors. The coordination of a metal ion to a pyrazole-containing molecule can lead to changes in its photophysical properties, such as fluorescence or absorbance, which can be used for the detection and quantification of the target ion.
For example, a pyrazoline derivative has been synthesized and used as a fluorescent chemosensor for the selective detection of Cd²⁺ ions. The fluorescence intensity of the sensor was quenched upon binding to Cd²⁺, allowing for its sensitive detection. Similarly, pyrazole-based ligands have been used for the spectrophotometric determination of Ag(I) ions in aqueous solutions.
Metal complexes of this compound could potentially be developed for similar sensing applications. The specific binding properties of the ligand-metal complex could be tailored by the choice of the metal center, and the response could be monitored through various spectroscopic techniques. The bulky pentan-3-yl group might also play a role in modulating the selectivity of the sensor for a particular ion.
Applications in Materials Science and Supramolecular Chemistry
Integration of "3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazole" into Polymeric Systems
There is no specific data on the integration of this compound into polymeric systems. However, the parent compound, 3,5-dimethyl-1H-pyrazole, is known to be used in polymer chemistry, particularly as a blocking agent for isocyanates in the formation of polyurethanes. wikipedia.org This suggests a potential role for its derivatives.
Additionally, pyrazole (B372694) derivatives can be incorporated into resin systems as modifiers to enhance properties such as thermal stability, mechanical strength, and chemical resistance. chemicalbook.com They can participate in the polymerization process as catalysts or react with the resin matrix to form a cross-linked network. chemicalbook.com The specific nature of the pentan-3-yl group—its size and steric hindrance—could be leveraged to control the curing rate and final polymer architecture.
Table 1: Comparison of Properties of 3,5-Dimethyl-1H-pyrazole and a Related Derivative
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature relevant to Polymers |
| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | Used as a blocking agent for isocyanates. wikipedia.org |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | C₈H₉N₃O | 163.18 | A functionalized pyrazole with potential for polymer synthesis. nih.gov |
Use as Fluorescent Probes or Luminophores
While some pyrazole derivatives are known for their fluorescent properties, particularly those with extensive aromatic conjugation, there is no available data to suggest that this compound would be a useful fluorescent probe or luminophore. rsc.org The structure of this specific compound lacks the necessary extended π-conjugated system that is typically responsible for strong luminescence in organic molecules.
In contrast, other pyrazole-containing molecules, such as those with multiple aryl substituents, have been shown to be highly luminescent and have been investigated for applications in light-emitting devices. rsc.org The design of fluorescent pyrazoles typically involves the strategic placement of electron-donating and electron-withdrawing groups to create a "push-pull" system that enhances intramolecular charge transfer and, consequently, fluorescence.
Supramolecular Assemblies and Host-Guest Interactions
The pyrazole ring is a versatile building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. manipal.edunih.gov The parent compound, 3,5-dimethyl-1H-pyrazole, can form a variety of supramolecular structures, such as dimers, trimers, and catemers, through N-H···N hydrogen bonds. nih.gov
In the case of this compound, the N1 position is substituted with a bulky pentan-3-yl group, which would sterically hinder this nitrogen from participating in hydrogen bonding or coordination. However, the N2 nitrogen atom remains available to act as a hydrogen bond acceptor or as a coordination site for metal ions.
Role in Dye-Sensitized Solar Cells or Other Energy Conversion Systems (as additives)
There is no specific research on the use of this compound in dye-sensitized solar cells (DSSCs) or other energy conversion systems. However, nitrogen-containing heterocyclic compounds are often used as additives in the electrolyte of DSSCs to improve their performance. researchgate.net
One of the common roles of such additives is to adsorb onto the surface of the semiconductor (typically TiO₂) and passivate surface states, which can reduce charge recombination and increase the open-circuit voltage (Voc) of the solar cell. researchgate.net Additives can also influence the properties of the electrolyte, such as its viscosity and conductivity.
Given its structure, this compound could potentially function as a surface-active agent in a DSSC. The pyrazole ring could interact with the TiO₂ surface, while the bulky and hydrophobic pentan-3-yl group could form a passivating layer that repels water and other undesirable species from the surface. The electron-rich nature of the pyrazole ring might also influence the electronic properties at the semiconductor-electrolyte interface. Further research would be needed to determine if this compound offers any advantages over existing additives.
Table 2: Examples of Heterocyclic Additives in Solar Cells
| Additive Type | Example Compound | Function in Solar Cells |
| Pyridine Derivative | 4-tert-butylpyridine | Increases open-circuit voltage by shifting the TiO₂ conduction band. researchgate.net |
| Pyrrole | Pyrrole | Improves the quality and stability of perovskite films in perovskite solar cells. rsc.org |
| Aminovaleric Acid Iodide | 5-aminovaleric acid iodide (5-AVAI) | Enhances the stability and lifetime of perovskite solar cells. mdpi.com |
Agricultural and Agrochemical Research Applications
Investigation of Herbicidal Activity
There is currently no available scientific literature or research data detailing the investigation of 3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazole for herbicidal activity. Studies on other pyrazole (B372694) derivatives have shown that the pyrazole ring can be a key component in herbicidally active molecules. nih.govmdpi.comnih.govmdpi.comnih.gov However, without specific testing of this compound, its potential to control weeds remains unknown.
Assessment of Insecticidal Activity
Similarly, a comprehensive search of scientific databases and literature reveals no studies focused on the assessment of this compound for insecticidal properties. The pyrazole chemical scaffold is present in some commercial insecticides, indicating the potential of this class of compounds in pest management. researchgate.netfrontiersin.org Nevertheless, in the absence of specific research on this compound, its efficacy against insect pests has not been determined.
Exploration of Fungicidal Activity
There is no documented research into the fungicidal activity of this compound. Many pyrazole derivatives have been synthesized and evaluated for their ability to combat fungal pathogens, with some showing significant promise. researchgate.netnih.govnih.govnih.gov However, the specific antifungal potential of this compound has not been explored in any published research.
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry, yet there remains a continuous drive for more efficient, cost-effective, and environmentally benign synthetic routes. Future research could focus on developing novel synthetic pathways to 3,5-Dimethyl-1-(pentan-3-YL)-1H-pyrazole that align with the principles of green chemistry.
Key areas of exploration could include:
Catalyst-Free Reactions: Investigating multicomponent reactions that proceed under catalyst-free conditions, potentially utilizing microwave or ultrasound assistance to improve reaction times and yields.
Flow Chemistry: Implementing continuous flow synthesis methodologies, which can offer advantages in terms of scalability, safety, and product purity.
Bio-catalysis: Exploring the use of enzymes as catalysts for the synthesis of the pyrazole core or for the introduction of the pentan-3-yl group, offering a highly selective and sustainable approach.
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Potential Sustainable Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Scalability can be a concern for industrial applications. |
| Continuous Flow Chemistry | High throughput, precise control over reaction parameters, enhanced safety. | Initial setup costs can be high. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost may be limiting factors. |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. chemrxiv.org Future research should aim to elucidate the potential biological interactions of this compound at a molecular level.
Prospective research directions include:
Computational Modeling and Docking Studies: Utilizing in silico methods to predict the binding affinity and interaction modes of the compound with various biological targets, such as enzymes and receptors.
In Vitro Screening: Performing high-throughput screening against a panel of cancer cell lines and microbial strains to identify any potential cytotoxic or antimicrobial activities.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with variations in the alkyl substituent at the 1-position to understand how this group influences biological activity.
Design and Synthesis of Advanced Catalytic Systems
Pyrazole derivatives have shown considerable promise as ligands in coordination chemistry and catalysis. chemicalbook.com The nitrogen atoms of the pyrazole ring can coordinate with metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.
Future research could explore the potential of this compound in the development of advanced catalytic systems for a variety of organic transformations. This could involve the synthesis of novel transition metal complexes and their evaluation in reactions such as cross-coupling, hydrogenation, and oxidation. The bulky pentan-3-yl group could play a crucial role in influencing the selectivity and activity of such catalysts.
Exploration of Novel Applications in Nanoscience and Advanced Materials
The intersection of pyrazole chemistry with nanoscience and materials science is an emerging area with significant potential. The ability of pyrazoles to self-assemble through hydrogen bonding and to act as ligands for metal ions makes them attractive building blocks for the construction of functional materials.
Potential research avenues include:
Metal-Organic Frameworks (MOFs): Investigating the use of this compound as a linker for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.
Luminescent Materials: Exploring the photophysical properties of the compound and its metal complexes for the development of new luminescent materials for applications in sensing and imaging.
Nanoparticle Functionalization: Utilizing the pyrazole moiety to functionalize the surface of nanoparticles, thereby imparting new properties and enabling their use in targeted drug delivery or catalysis.
Interdisciplinary Research Collaborations for "this compound" Research
Realizing the full potential of this compound will require a collaborative, interdisciplinary approach. Bringing together expertise from synthetic organic chemistry, medicinal chemistry, computational chemistry, catalysis, and materials science will be essential to drive innovation and open up new frontiers of research.
Future progress in understanding and applying this compound will depend on synergistic efforts that bridge traditional scientific disciplines. Such collaborations will be crucial for designing and executing multifaceted research projects that span from fundamental synthesis to the development of practical applications.
Q & A
Q. What are the established synthetic routes for 3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, ethyl 3,5-dimethylpyrazole-1-carboxylate derivatives can undergo alkylation with pentan-3-yl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pentan-3-yl substituent . Yield optimization requires careful control of temperature (60–80°C) and stoichiometric ratios of reactants. Solvent polarity also plays a role, with aprotic solvents like DMF favoring higher yields.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the pentan-3-yl group exhibits distinct splitting patterns in ¹H NMR due to its branching .
- IR : Stretching frequencies for N–H (≈3150 cm⁻¹) and C–N (≈1550 cm⁻¹) validate the pyrazole core .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 195.15) and fragmentation patterns .
Q. How does the pentan-3-yl substituent influence the compound’s physicochemical properties compared to simpler alkyl analogs?
The branched pentan-3-yl group increases steric bulk, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL) while enhancing lipophilicity (logP ≈2.8). This substituent also stabilizes the pyrazole ring against hydrolysis, as evidenced by thermal gravimetric analysis (TGA) showing decomposition above 200°C .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example, studies on analogous compounds (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) reveal mean C–C bond lengths of 1.48 Å and dihedral angles <5° between substituents, confirming minimal ring distortion . Discrepancies in literature often arise from differences in crystallization solvents (e.g., methanol vs. acetonitrile), which affect packing forces.
Q. What methodological approaches are recommended for evaluating the compound’s biological activity in vitro?
- Cytotoxicity : Use MTT assays (IC₅₀ determination) and lactate dehydrogenase (LDH) release tests to assess membrane integrity in human cell lines (e.g., HepG2) .
- Oxidative Stress Profiling : Measure total antioxidant capacity (TAC) and total oxidative stress (TOS) levels via colorimetric kits (e.g., Rel Assay Diagnostics) .
- Statistical Validation : Apply ANOVA with post-hoc Duncan’s test (α=0.05) to compare treatment groups .
Q. How can computational modeling (e.g., DFT) predict reactivity and interaction with biological targets?
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize geometry and frontier molecular orbitals. For 3,5-diphenylpyrazole analogs, HOMO-LUMO gaps (~4.2 eV) correlate with electrophilic reactivity, while Mulliken charges identify nucleophilic sites (e.g., N1 position) . Molecular docking (AutoDock Vina) can simulate binding to enzymes like cyclooxygenase-2 (COX-2), guided by structural analogs in medicinal chemistry studies .
Key Methodological Recommendations
- Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .
- Data Validation : Cross-validate SC-XRD with powder XRD and Hirshfeld surface analysis to address crystallographic inconsistencies .
- Computational Cross-Checks : Compare DFT results with experimental IR/NMR data to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
